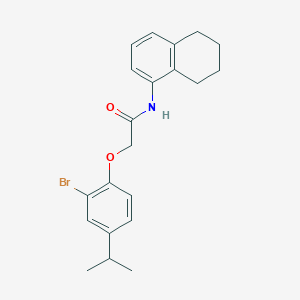![molecular formula C23H24N2O5S B296757 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide](/img/structure/B296757.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide, also known as DASAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DASAM belongs to the class of sulfonamide-based drugs and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to reduce inflammation and pain, inhibit tumor growth, and improve survival rates in cancer models. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to reduce liver damage in animal models of hepatitis C virus infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various scientific research fields. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer, anti-inflammatory, and anti-viral agent, making it a potential candidate for drug development. However, one of the limitations of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its toxicity at high doses, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide to improve its yield and purity. In addition, future studies could focus on the development of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. Furthermore, studies could also investigate the potential combination of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide with other drugs to enhance its therapeutic efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylanthranilic acid to form 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is a multistep process that requires careful handling of the reagents and purification steps to obtain a high yield of the final product.
Applications De Recherche Scientifique
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic properties in various scientific research fields. In the field of cancer research, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-viral properties, particularly in the treatment of HIV and hepatitis C virus.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-7-8-12-20(17)24-23(26)16-25(18-10-5-4-6-11-18)31(27,28)19-13-14-21(29-2)22(15-19)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
LFJYRSNAVJGWLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)